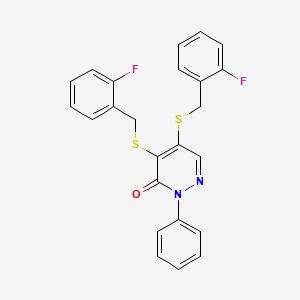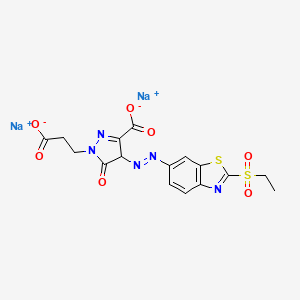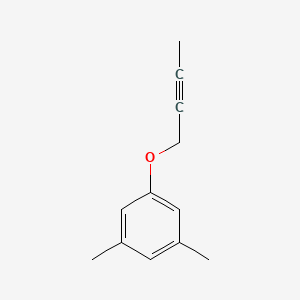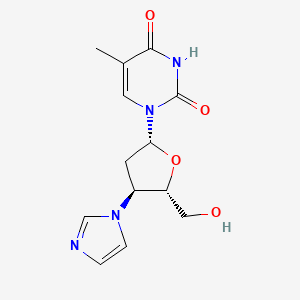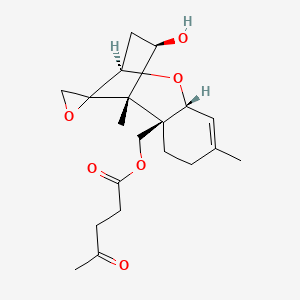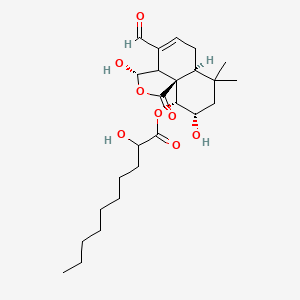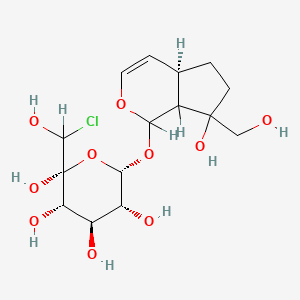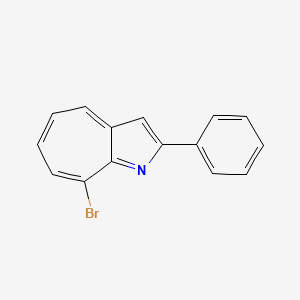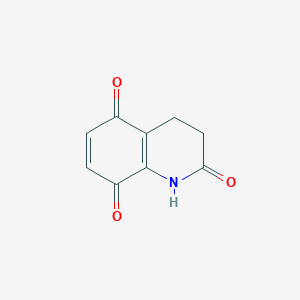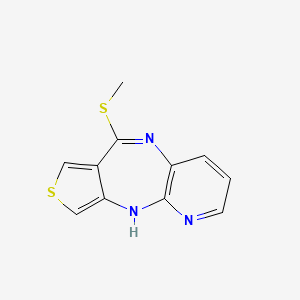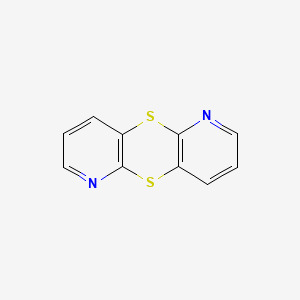
9,10-Dithia-1,5-diaza-anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dithia-1,5-diaza-anthracene is an organic compound that belongs to the anthracene family. This compound is characterized by the presence of two sulfur atoms and two nitrogen atoms in its structure, which distinguishes it from other anthracene derivatives. The unique arrangement of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 9,10-Dithia-1,5-diaza-anthracene typically involves the incorporation of sulfur and nitrogen atoms into the anthracene framework One common synthetic route is the Diels-Alder reaction, where a diene and a dienophile react to form the anthracene coreIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
9,10-Dithia-1,5-diaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Aplicaciones Científicas De Investigación
9,10-Dithia-1,5-diaza-anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mecanismo De Acción
The mechanism by which 9,10-Dithia-1,5-diaza-anthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
9,10-Dithia-1,5-diaza-anthracene can be compared with other anthracene derivatives, such as:
9,10-Dithioanthracene: Similar in structure but lacks nitrogen atoms, resulting in different chemical reactivity and applications.
9,10-Diphenylanthracene: Contains phenyl groups instead of sulfur and nitrogen atoms, leading to distinct photophysical properties and uses in organic electronics.
1,8-Diazaanthracene-2,9,10-triones: Contains additional oxygen atoms, which impart different biological activities and synthetic applications. The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
53102-25-3 |
|---|---|
Fórmula molecular |
C10H6N2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
2,9-dithia-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C10H6N2S2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H |
Clave InChI |
IJTRUQJAHVJUTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


